Azetidon
CAS No.: 76855-69-1
VCID: VC21338495
Molecular Formula: C13H25NO4Si
Molecular Weight: 287.43 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Azetidon, with the CAS number 76855-69-1, is a complex organic compound known as (3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone. It is an organosilicon compound and a derivative of azetidine, a four-membered heterocyclic ring system. Azetidon is used as an intermediate in the synthesis of carbapenem antibiotics, which are a class of beta-lactam antibiotics known for their broad-spectrum activity against bacteria . Applications and UsesAzetidon is primarily used as an intermediate in the synthesis of carbapenem antibiotics. These antibiotics are crucial in treating severe bacterial infections due to their effectiveness against a wide range of bacteria, including those resistant to other antibiotics . Additionally, azetidines, the parent compounds of Azetidon, are versatile in synthetic chemistry, serving as excellent synthons for various heterocyclic compounds . Research FindingsRecent research in the field of azetidines highlights their potential in medicinal chemistry, particularly in the synthesis of peptidomimetics and nucleic acid analogs . Azetidines are also involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions, showcasing their versatility in organic synthesis . Key Research Points:
Safety and HandlingWhile specific safety data for Azetidon is limited, handling organosilicon compounds generally requires caution due to their potential reactivity. It is advisable to follow standard laboratory safety protocols when working with Azetidon, including the use of protective equipment and proper ventilation . |
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CAS No. | 76855-69-1 |
Product Name | Azetidon |
Molecular Formula | C13H25NO4Si |
Molecular Weight | 287.43 g/mol |
IUPAC Name | [(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
Standard InChI | InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1 |
Standard InChIKey | GWHDKFODLYVMQG-UBHAPETDSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C |
SMILES | CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C |
Appearance | White Solid |
Melting Point | 108-110 °C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (3R,4R)- 4-(acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- 2-Azetidinone; |
PubChem Compound | 10935078 |
Last Modified | Aug 15 2023 |
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